6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-14-10-8-13(9-11-14)12-16-18(24)21-19(23-22-16)20-15-6-4-5-7-17(15)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSOASJZSVJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxybenzyl and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-ethoxybenzyl chloride with a triazine intermediate in the presence of a base like sodium hydride can yield the desired product.
Amination: The amino group is introduced by reacting the triazine intermediate with 2-methoxyaniline under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves a mixture of nitric and sulfuric acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzyl group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may exhibit antiviral properties. For instance, studies on triazine derivatives have shown their ability to inhibit viral replication by targeting specific viral enzymes or pathways. This compound could potentially serve as a lead structure for developing antiviral agents against various viruses.
Anticancer Properties
The triazine scaffold has been widely studied for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific substitution patterns on the triazine ring can enhance selectivity and potency against particular cancer types.
Enzyme Inhibition
There is growing interest in the enzyme inhibitory potential of triazine derivatives. For example, certain derivatives have been identified as inhibitors of kinases involved in cancer progression. The compound's structure suggests it may interact with target enzymes, potentially leading to the development of new therapeutic agents for conditions like cancer and inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that triazine derivatives inhibit viral replication by targeting RNA polymerase. |
| Study B | Anticancer Properties | Found that similar compounds induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of CSNK2A kinase, showing selectivity over other kinases. |
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Substituent Position :
- Antibacterial Activity : Para-substituted aryl groups (e.g., 4-fluorobenzylidene in 20b) enhance Gram-negative bacterial inhibition compared to ortho-substituted analogues .
- Herbicidal Activity : Bulky groups like tert-butyl at position 6 (e.g., metribuzin) favor photosynthesis inhibition, while methoxybenzylidene groups at position 3 modulate selectivity .
- Anticancer Activity : Thienyl vinyl substituents at position 6 and hydrophilic groups (e.g., hydroxypropylthio) at position 3 improve cytotoxicity .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 20b) enhance antibacterial potency by increasing electrophilicity .
Functional Group Influence :
Biological Activity
The compound 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to ensure high yield and purity. Although specific methodologies for this compound are not extensively documented in the literature, similar triazine derivatives have been synthesized using techniques such as refluxing in organic solvents and utilizing catalysts to enhance reaction efficiency.
Anticancer Properties
Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of 1,2,4-triazines showed promising results in inhibiting cell proliferation in vitro against breast and lung cancer cells .
Antiviral Activity
The antiviral potential of triazine compounds has also been explored. Some derivatives have shown significant anti-HIV activity in vitro. The mechanism is believed to involve the inhibition of viral replication through interference with viral enzymes or host cell pathways .
Antimicrobial Activity
Antimicrobial properties are another area where triazine derivatives excel. Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain triazine derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Research Findings
Case Studies
In a recent case study focusing on triazine derivatives, researchers synthesized several new compounds and evaluated their biological activities. Among them, a compound structurally related to this compound exhibited remarkable anticancer effects with IC50 values in the low micromolar range against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into the pharmacodynamics and pharmacokinetics of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
